Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone
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Overview
Description
Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method for synthesizing isoquinoline derivatives is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, which are critical for the successful synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolin-5-yl ketones or carboxylic acids, while reduction may produce isoquinolin-5-yl alcohols.
Scientific Research Applications
Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler heterocyclic compound with a similar core structure.
Pyrrolidine: A five-membered nitrogen-containing ring that is a key component of the compound.
Piperidine: A six-membered nitrogen-containing ring that is also part of the compound’s structure.
Uniqueness
Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(18-5-3-4-15-14-20-9-6-17(15)18)21-12-7-16(8-13-21)26(24,25)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJQDLAGCNZMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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